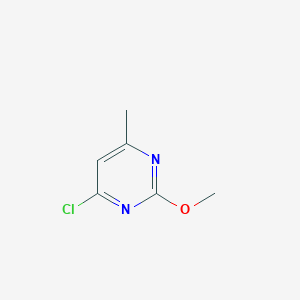
1-Cyclohexyl-4-nitropyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-4-nitropyrazole is a chemical compound characterized by a cyclohexyl group attached to the fourth position of a nitropyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-4-nitropyrazole can be synthesized through nitration reactions involving pyrazole derivatives. The nitration process typically involves the use of nitrating agents such as nitric acid or nitronium tetrafluoroborate under controlled conditions to achieve selective mono-nitration.
Industrial Production Methods: In an industrial setting, continuous-flow processes are employed to enhance the efficiency and selectivity of the nitration reaction. These processes are designed to shorten reaction times and improve the yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclohexyl-4-nitropyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Production of cyclohexyl-4-aminopyrazole.
Substitution: Introduction of various alkyl or aryl groups at the nitro position.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its biological activity, including potential antimicrobial properties.
Medicine: Studied for its pharmacological effects, such as anti-inflammatory and analgesic properties.
Industry: Employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-Cyclohexyl-4-nitropyrazole exerts its effects involves interactions with specific molecular targets and pathways. The nitro group on the pyrazole ring plays a crucial role in its biological activity, influencing pathways related to inflammation and pain modulation.
Comparaison Avec Des Composés Similaires
1-Cyclohexyl-4-nitropyrazole is compared with other similar compounds, such as 1-methyl-4-nitropyrazole and 1-ethyl-4-nitropyrazole. While these compounds share structural similarities, this compound is unique due to its cyclohexyl group, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new chemical processes, pharmaceuticals, and materials.
Propriétés
IUPAC Name |
1-cyclohexyl-4-nitropyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c13-12(14)9-6-10-11(7-9)8-4-2-1-3-5-8/h6-8H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGGPABUZVDTIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701295936 |
Source


|
| Record name | 1H-Pyrazole, 1-cyclohexyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701295936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97421-22-2 |
Source


|
| Record name | 1H-Pyrazole, 1-cyclohexyl-4-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97421-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 1-cyclohexyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701295936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














